2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a 4-methoxyphenylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide typically involves the condensation of 4-methoxybenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-{[(4-hydroxyphenyl)sulfonyl]amino}benzamide.
Reduction: The sulfonyl group can be reduced to a sulfide group, yielding 2-{[(4-methoxyphenyl)thio]amino}benzamide.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-hydroxyphenyl)sulfonyl]amino}benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-{[(4-methoxyphenyl)thio]amino}benzamide: Similar structure but with a sulfide group instead of a sulfonyl group.
2-{[(4-chlorophenyl)sulfonyl]amino}benzamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to form specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-10-6-8-11(9-7-10)21(18,19)16-13-5-3-2-4-12(13)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEPRFCJYLIVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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